5-Azidopyridine-2-carboxylic Acid: Structural Dynamics, Photoaffinity Labeling, and Bioconjugation Workflows
5-Azidopyridine-2-carboxylic Acid: Structural Dynamics, Photoaffinity Labeling, and Bioconjugation Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the landscape of chemical biology and drug development, the precise mapping of enzyme active sites and the development of bioorthogonal conjugation strategies are paramount. 5-Azidopyridine-2-carboxylic acid (CAS: 108885-79-6) emerges as a highly versatile, dual-functional molecular probe. Historically synthesized to map the active sites of α -ketoglutarate-dependent dioxygenases, it acts as a structural mimic of 2-oxoglutarate. This structural homology allows it to function as a potent Photoaffinity Label (PAL) , particularly for Prolyl 4-hydroxylase (P4H)[1].
Beyond its photo-reactive capabilities, the presence of an aryl azide moiety equips this compound with intrinsic bioorthogonal reactivity. It serves as a robust participant in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , enabling researchers to execute highly specific "click chemistry" bioconjugations[2]. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and self-validating experimental protocols for deploying 5-azidopyridine-2-carboxylic acid in both photoaffinity and click chemistry workflows.
Chemical Structure & Physicochemical Properties
The utility of 5-azidopyridine-2-carboxylic acid is rooted in its compact, heteroaromatic structure. The pyridine ring provides rigidity, while the carboxylic acid and the nitrogen heteroatom serve as a bidentate chelating system for divalent metal ions (e.g., Fe²⁺). The azide group at the 5-position is the reactive warhead for both photolysis and cycloaddition.
Table 1: Physicochemical and Structural Properties [3]
| Property | Value |
| Chemical Name | 5-Azidopyridine-2-carboxylic acid |
| CAS Registry Number | 108885-79-6 |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol |
| SMILES String | OC(C1=NC=C(N=[N+]=[N-])C=C1)=O |
| Key Functional Groups | Aryl Azide, Pyridine Ring, Carboxylic Acid |
Mechanistic Insights: Photoaffinity Labeling of Prolyl 4-Hydroxylase
The Causality of Active-Site Mimicry
Prolyl 4-hydroxylase (P4H) is an essential endoplasmic reticulum enzyme that catalyzes the 4-hydroxylation of proline residues in -X-Pro-Gly- sequences, a post-translational modification critical for the thermodynamic folding of the collagen triple helix[4]. The catalytic cycle of P4H strictly requires Fe²⁺, ascorbate, molecular oxygen, and the co-substrate 2-oxoglutarate ( α -ketoglutarate).
5-Azidopyridine-2-carboxylic acid was rationally designed to exploit this requirement. Why does it bind? The compound's pyridine nitrogen and 2-carboxylate group act as a bidentate ligand, mimicking the α -keto acid moiety of 2-oxoglutarate. This allows it to coordinate directly with the active-site Fe²⁺ ion. Because of this precise structural homology, the azide probe functions as a competitive inhibitor against 2-oxoglutarate, exhibiting a Ki value of 9×10−3 M[1].
Photolytic Activation and Covalent Insertion
Upon binding to the active site, the system is primed for photo-activation. When exposed to ultraviolet (UV) irradiation ( λ>300 nm), the aryl azide group undergoes rapid photolysis, extruding nitrogen gas ( N2 ) to generate a highly reactive singlet or triplet nitrene intermediate. Because the probe is already anchored in the active site, this short-lived nitrene indiscriminately inserts into adjacent C-H or heteroatom bonds within its immediate spatial vicinity. Experimental evidence confirms that this insertion occurs specifically at the α -subunit of the P4H tetramer ( α2β2 ), resulting in irreversible covalent inactivation of the enzyme[1].
Fig 1. Mechanism of photoaffinity labeling of Prolyl 4-Hydroxylase by the azide probe.
Bioorthogonal Click Chemistry (CuAAC) Potential
While its primary historical application is as a photoaffinity label, the aryl azide moiety of 5-azidopyridine-2-carboxylic acid makes it an excellent candidate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]. If the molecule is not subjected to UV irradiation, the azide group remains stable and can be selectively reacted with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles. This allows researchers to use the compound as a bifunctional linker: the carboxylic acid can be coupled to amines via standard EDC/NHS chemistry, while the azide serves as a bioorthogonal handle for downstream fluorophore or biotin attachment.
Fig 2. Step-by-step workflow for CuAAC bioconjugation using the azide functional group.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that prove the causality of the observed results.
Protocol A: Photoaffinity Labeling of Prolyl 4-Hydroxylase (In Vitro)
Objective: Covalently label the active site of P4H to study subunit interactions.
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Reagent Preparation: Prepare a 10 mM stock of 5-azidopyridine-2-carboxylic acid in DMSO. Crucial: Perform all steps prior to UV exposure in a dark room or under red light to prevent premature photolysis.
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Enzyme Incubation: Incubate purified P4H ( 1μM ) in a reaction buffer (50 mM Tris-HCl pH 7.8, 0.1 mM FeSO₄, 2 mM ascorbate) with 100 μM of the azide probe for 15 minutes at 4°C to allow equilibrium binding.
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Self-Validation Control (Competition Assay): Prepare a parallel control sample containing the exact same reagents, but add a 100-fold molar excess (10 mM) of native 2-oxoglutarate. Logic: If the labeling is truly specific to the active site, the excess 2-oxoglutarate will competitively exclude the azide probe, resulting in zero cross-linking upon UV irradiation.
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Irradiation: Expose the samples to UV light (302 nm, 100 W lamp at a distance of 10 cm) for 10 minutes on ice.
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Analysis: Resolve the proteins via SDS-PAGE. The labeled α -subunit will exhibit altered electrophoretic mobility (or radioactive signal if a ³H or ⁴⁵Ti labeled probe is used)[5]. The competition control must show no labeling, validating the specificity of the interaction.
Protocol B: CuAAC Bioconjugation with an Alkyne-Fluorophore
Objective: Conjugate the azide probe to an Alkyne-PEG-Fluorophore for tracking.
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Reaction Setup: In a microcentrifuge tube, combine 50 μM 5-azidopyridine-2-carboxylic acid and 60 μM Alkyne-Fluorophore in PBS (pH 7.4).
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Catalyst Generation: Add 1 mM CuSO₄ and 5 mM THPTA (a water-soluble ligand that stabilizes Cu(I) and prevents ROS generation). Finally, add 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.
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Self-Validation Control (No-Copper Control): Set up an identical tube but replace CuSO₄/Sodium Ascorbate with an equal volume of PBS. Logic: Without the Cu(I) catalyst, the azide-alkyne cycloaddition cannot overcome its high activation energy barrier at room temperature. The absence of the triazole product in this control validates that the observed conjugation is strictly CuAAC-mediated and not due to non-specific background reactivity.
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Incubation & Validation: Incubate at room temperature for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the 1,2,3-triazole product.
Quantitative Data Summary
The following table summarizes the established kinetic and binding parameters of 5-azidopyridine-2-carboxylic acid when interacting with its primary biological target.
Table 2: Kinetic and Binding Parameters for P4H Interaction [1][4]
| Parameter | Value / Description |
| Target Enzyme | Prolyl 4-hydroxylase (EC 1.14.11.2) |
| Binding Affinity ( Ki ) | 9×10−3 M |
| Inhibition Modality | Competitive (with respect to 2-oxoglutarate) |
| Maximum Inactivation | Up to 50% irreversible inactivation post-UV irradiation |
| Labeling Stoichiometry | 2 mol of photoaffinity label incorporated per mol of enzyme tetramer ( α2β2 ) |
| Target Subunit | α -subunit exclusively |
References
- AA Blocks. "108885-79-6 | MFCD32066317 | 5-azidopyridine-2-carboxylic acid". aablocks.com.
- Benchchem. "2-Azidopyridine|Click Chemistry Reagent". benchchem.com.
- BRENDA Enzyme Database. "Information on EC 1.14.11.2 - procollagen-proline 4-dioxygenase". brenda-enzymes.org.
- PubMed (NIH). "Photoaffinity labelling of the 2-oxoglutarate binding site of prolyl 4-hydroxylase with 5-azidopyridine-2-carboxylic acid". nih.gov.
- ResearchGate. "First time evaluation of 45Ti for radiolabeling of NOTA and DOTA chelators".
Sources
- 1. Photoaffinity labelling of the 2-oxoglutarate binding site of prolyl 4-hydroxylase with 5-azidopyridine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Azidopyridine|Click Chemistry Reagent [benchchem.com]
- 3. aablocks.com [aablocks.com]
- 4. Information on EC 1.14.11.2 - procollagen-proline 4-dioxygenase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. researchgate.net [researchgate.net]
